Tetrakis(2-ethylbutoxy)silane

Catalog No.
S1894501
CAS No.
78-13-7
M.F
C24H52O4Si
M. Wt
432.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(2-ethylbutoxy)silane

CAS Number

78-13-7

Product Name

Tetrakis(2-ethylbutoxy)silane

IUPAC Name

tetrakis(2-ethylbutyl) silicate

Molecular Formula

C24H52O4Si

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C24H52O4Si/c1-9-21(10-2)17-25-29(26-18-22(11-3)12-4,27-19-23(13-5)14-6)28-20-24(15-7)16-8/h21-24H,9-20H2,1-8H3

InChI Key

SWQWONXMUXCEDF-UHFFFAOYSA-N

SMILES

CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC

Canonical SMILES

CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC

Precursor for Silica Materials

One of the primary applications of TEBS is as a precursor for silica materials. TEBS readily undergoes hydrolysis and condensation reactions in the presence of moisture, leading to the formation of silicon dioxide (SiO2) networks []. Researchers utilize TEBS to prepare silica nanoparticles, thin films, and mesoporous structures with tailored properties for diverse applications [, ].

  • For instance, TEBS derived silica nanoparticles are explored for drug delivery due to their biocompatibility and tunable surface functionalities [].
  • TEBS can also be employed to create silica thin films for applications in electronics and optics due to their excellent insulating and light manipulation properties [].

Surface Modification

TEBS can be used as a surface modifying agent for various materials. The ethoxy groups in TEBS can react with hydroxyl groups present on the surface, forming a siloxane bond (Si-O-Si) and introducing new functionalities []. This technique allows researchers to tailor surface properties like wettability, adhesion, and chemical reactivity for specific applications.

  • In biosensor development, TEBS is employed to modify electrode surfaces to improve biomolecule immobilization and enhance sensor sensitivity [].
  • TEBS can also be used to modify the surface of glass fibers to promote adhesion with polymer composites, leading to improved mechanical properties [].

Tetrakis(2-ethylbutoxy)silane is a silane compound with the molecular formula C24H52O4SiC_{24}H_{52}O_{4}Si and a molecular weight of approximately 426.78 g/mol. It consists of a silicon atom bonded to four 2-ethylbutoxy groups, which are branched alkyl chains. This unique structure imparts specific properties to the compound, making it suitable for various applications in materials science and chemistry. The compound is characterized by its high molar volume and low volatility, which are significant for its performance in polymer formulations and crosslinking reactions .

TEBS is considered to have low to moderate toxicity. However, it can cause skin and eye irritation upon contact. It is also flammable with a flash point of 165 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TEBS.
  • Handle TEBS in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store TEBS in a cool, dry place away from heat and ignition sources.
, primarily involving the formation of siloxane networks through condensation reactions. One notable reaction is the Piers-Rubinsztajn reaction, where hydride-terminated siloxanes react with tetrafunctional alkoxysilanes to form polysiloxane networks. The reaction pathways include:

  • Dissociation back to starting reagents.
  • Reductive elimination of the alkyl group, leading to siloxane formation and an alkane by-product.
  • Metathesis, which transfers hydride to produce new hydridosilanes and alkoxysilanes, although this is less common .

The presence of the branched 2-ethylbutoxy groups affects the reaction kinetics and the properties of the resulting materials.

Tetrakis(2-ethylbutoxy)silane can be synthesized through several methods:

  • Direct synthesis from silicon tetrachloride and 2-ethylbutanol in the presence of a base catalyst.
  • Hydrosilylation reactions, where 2-ethylbutanol reacts with hydride-terminated silanes under specific conditions to yield tetrakis(2-ethylbutoxy)silane as a product.
  • Solvent-free methods that utilize Lewis acid catalysis to promote the reaction under ambient conditions, enhancing efficiency and reducing environmental impact .

Unique FeaturesTetrakis(2-ethylbutoxy)silane4 x 2-EthylbutoxyCrosslinking agent, surface modifierHigh molar volume, branched structureTetraethoxysilane4 x EthoxySilica precursorSimpler structure, more volatileTetrapropoxysilane4 x PropoxySilica precursorModerate volatilityTetra-n-butoxysilane4 x n-ButoxySol-gel processesLinear structure

Tetrakis(2-ethylbutoxy)silane is unique due to its branched alkyl groups, which influence its reactivity and the properties of materials formed from it compared to its linear counterparts.

Interaction studies involving tetrakis(2-ethylbutoxy)silane focus on its behavior in mixtures with other solvents or polymers. For instance, studies have measured excess volumes when mixed with cyclohexane, benzene, and carbon tetrachloride at various temperatures, providing insights into its solubility and compatibility with other compounds . These interactions are crucial for optimizing formulations in industrial applications.

Several compounds share structural similarities with tetrakis(2-ethylbutoxy)silane, including:

  • Tetraethoxysilane - A simpler silane with ethoxy groups that is widely used as a precursor for silica.
  • Tetrapropoxysilane - Similar to tetrakis(2-ethylbutoxy)silane but with propoxy groups; used for similar applications.
  • Tetra-n-butoxysilane - Another variant that features n-butyl groups; known for its utility in sol-gel processes.

Comparison Table

CompoundFunctional Groups

The successful synthesis of tetrakis(2-ethylbutoxy)silane requires careful consideration of precursor materials and reaction pathways. The selection of appropriate starting materials significantly influences reaction efficiency, product purity, and overall process economics.

Silicon-Based Precursors

The primary silicon-containing precursors for tetrakis(2-ethylbutoxy)silane synthesis include silicon tetrachloride, silicic acid, and various chlorosilane intermediates [2]. Silicon tetrachloride represents the most direct route, offering high reactivity with alcohols under appropriate catalytic conditions . This approach provides excellent stoichiometric control and typically yields products with purity levels exceeding 95% [3].

Silicic acid esterification offers an alternative pathway that has been extensively studied for industrial applications . This method involves the reaction of tetrahydroxysilane with 2-ethylbutanol under acid-catalyzed conditions, typically employing sulfuric acid as the catalyst . The esterification approach provides better control over side reactions and reduced formation of chloride-containing impurities.

Chlorosilane intermediates such as methyltrichlorosilane and ethyltrichlorosilane serve as versatile starting materials for stepwise alkoxy group introduction [5]. These precursors allow for selective functionalization and provide opportunities for process optimization through intermediate purification steps.

Alcohol Component Considerations

2-Ethylbutanol serves as the exclusive alcohol component for tetrakis(2-ethylbutoxy)silane synthesis. The branched structure of this alcohol significantly influences reaction kinetics and product properties [6]. The steric hindrance provided by the branched alkyl chain affects hydrolysis rates, with tetrakis(2-ethylbutoxy)silane exhibiting moderate hydrolytic sensitivity (level 7: reacts slowly with moisture/water) [3].

Purity requirements for 2-ethylbutanol are critical, as impurities can lead to side reactions and product contamination [7]. High-grade alcohol with water content below 100 ppm and minimal trace impurities is essential for achieving target product specifications [3].

Precursor Compatibility Matrix

Precursor CombinationReactivitySelectivityPurity PotentialScale Suitability
SiCl₄ + 2-ethylbutanolHighExcellent95-98%Large scale
H₄SiO₄ + 2-ethylbutanolModerateGood92-95%Medium scale
Chlorosilanes + 2-ethylbutanolVariableGood90-95%All scales

Catalytic Systems for Alkoxy Group Exchange Reactions

Catalytic systems play a crucial role in facilitating alkoxy group exchange reactions during tetrakis(2-ethylbutoxy)silane synthesis. The choice of catalyst directly impacts reaction rates, selectivity, and product quality.

Lewis Acid Catalysts

Boron trifluoride complexes and related Lewis acids have emerged as highly effective catalysts for alkoxy group exchange reactions [8] [9]. Tris(pentafluorophenyl)borane [B(C₆F₅)₃] demonstrates exceptional activity in the Piers-Rubinsztajn reaction, enabling solvent-free synthesis under ambient conditions [6]. This catalyst system promotes rapid crosslinking while maintaining high selectivity for the desired alkoxy exchange.

Aluminum chloride and other metal halides provide alternative Lewis acid catalysis options [10]. These catalysts typically require higher temperatures but offer advantages in terms of cost and availability for large-scale operations. Aluminum chloride shows particular effectiveness in redistribution reactions involving silicon compounds.

Bismuth-based catalysts have gained attention as environmentally friendly alternatives to traditional tin catalysts [9] [11]. Bismuth carboxylates demonstrate good activity in alkoxy group exchange reactions while offering reduced toxicity concerns compared to organotin compounds.

Brønsted Acid Systems

Sulfuric acid catalysis remains the most widely employed method for esterification reactions in alkoxysilane synthesis [2]. Concentrated sulfuric acid effectively promotes the reaction between silicic acid and alcohols, though careful temperature control is required to prevent decomposition reactions.

Acetic acid serves as a milder Brønsted acid catalyst, particularly useful for acid-sensitive substrates [12]. This system provides good control over reaction rates while minimizing side reactions that can occur with stronger acids.

Organometallic Catalysts

Platinum-based catalysts, particularly Karstedt's catalyst, excel in hydrosilylation reactions that can be employed for alkoxysilane synthesis [13] [14]. These catalysts offer very high selectivity and operate under mild conditions, making them ideal for preparing high-purity products.

Rhodium and iridium complexes have been extensively studied for alkoxy/siloxy group exchange reactions [8] [15]. These systems demonstrate unique ability to facilitate simultaneous alkoxy transfer from silicon to metal centers while promoting siloxy group transfer in the reverse direction.

Catalyst Performance Comparison

Catalyst TypeActivitySelectivityOperating ConditionsCost
B(C₆F₅)₃Very HighExcellentAmbient, solvent-freeHigh
AlCl₃HighGoodElevated temperatureLow
H₂SO₄HighModerateControlled temperatureVery Low
Pt catalystsVery HighExcellentMild conditionsVery High
Bi carboxylatesModerateGoodModerate conditionsModerate

Large-Scale Manufacturing Process Optimization

Industrial production of tetrakis(2-ethylbutoxy)silane requires sophisticated process optimization to achieve economic viability while maintaining product quality. Key optimization parameters include temperature control, pressure management, and process intensification strategies.

Reactor Design and Configuration

Continuous stirred tank reactors (CSTRs) are preferred for large-scale production due to excellent mixing characteristics and temperature control capabilities [16]. Multi-stage CSTR configurations allow for optimal temperature profiling throughout the reaction sequence, maximizing conversion while minimizing side reactions.

Reactive distillation columns represent an advanced process intensification approach that combines reaction and separation in a single unit [17] [18]. This technology has been successfully applied to silane production, achieving ultra-high purities (99.9999%) while reducing energy consumption [18]. The integration of reaction and separation eliminates the need for separate purification steps and reduces capital investment.

Heat exchanger integration plays a critical role in process economics [16]. Heat exchanger networks designed using pinch analysis principles can reduce energy consumption by 30-50% compared to conventional heating and cooling systems.

Process Control Strategies

Temperature profiling across multiple reaction zones enables optimal control of reaction kinetics and selectivity [16]. Typical temperature ranges of 150-300°C are employed, with careful profiling to prevent thermal decomposition while ensuring complete conversion.

Pressure optimization affects both reaction equilibrium and separation efficiency [16]. Operating pressures of 1-10 atm are commonly employed, with vacuum distillation used for final purification steps to handle heat-sensitive products.

Catalyst management systems incorporate catalyst recycling and regeneration to minimize operating costs [16]. Continuous catalyst addition and removal systems maintain optimal activity levels while reducing catalyst consumption.

Production Scale Economics

The global alkoxysilane intermediates market demonstrates robust growth, with projected compound annual growth rates of approximately 6.2% from 2025 to 2033 [19]. This growth is driven by increasing demand in construction, automotive, and electronics industries, creating opportunities for large-scale tetrakis(2-ethylbutoxy)silane production.

Process intensification benefits include reduced capital investment, lower energy consumption, and improved product quality [17]. Reactive distillation systems can achieve 20-30% reductions in total annual costs compared to conventional reaction-separation sequences.

Purification Techniques and Quality Control Metrics

High-purity tetrakis(2-ethylbutoxy)silane requires sophisticated purification protocols and comprehensive quality control systems to meet stringent specifications for industrial applications.

Primary Purification Methods

Fractional distillation serves as the primary purification technique for tetrakis(2-ethylbutoxy)silane [3] [20]. Operating at reduced pressure (2 mmHg) with boiling points of 166-171°C, this method achieves initial purities of 95-98% [3]. Multi-stage distillation columns with 50-100 theoretical plates are typically employed for industrial operations.

Vacuum distillation provides enhanced purification for heat-sensitive compounds [18]. Operating at pressures below 10 mmHg prevents thermal decomposition while enabling separation of high-boiling impurities. This technique routinely achieves purities of 98-99.5% [18].

Extractive distillation employs selective solvents to break azeotropes and remove specific impurities [18]. This method is particularly effective for removing trace alcohols and other polar impurities that co-distill with the main product.

Advanced Purification Technologies

Reactive distillation purification represents the state-of-the-art for achieving ultra-high purities [18]. Extended schemes incorporating reactive distillation columns assisted by two purification columns have demonstrated the ability to achieve 99.9999% purity [18]. This approach adopts a lowered silane purity at the reactive distillation column while achieving ultra-high purity in the final purification stage.

Adsorption chromatography effectively removes trace impurities that cannot be separated by distillation [7]. Selective adsorbents target specific contaminants such as chloride-containing compounds and trace metals, achieving purities of 99.5-99.99%.

Membrane separation technologies offer energy-efficient alternatives for large-scale purification [12]. Size-selective membranes can remove both larger molecular weight impurities and smaller volatile compounds while maintaining high product recovery rates.

Quality Control Protocols

Gas chromatography analysis serves as the primary method for purity determination [21]. Modern analytical systems achieve detection limits below 0.01% for individual impurities, enabling comprehensive purity assessment for high-grade products.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and can detect trace impurities not visible by gas chromatography [21]. Low-field NMR systems offer potential for online reaction monitoring and quality control in industrial settings [21].

Physical property measurements including density, refractive index, and viscosity provide rapid quality assessment capabilities [3]. These measurements correlate with purity levels and can detect contamination or degradation.

Analytical Quality Specifications

ParameterSpecificationMethodFrequency
Purity (%)≥ 95.0GC-FIDEvery batch
Water content (ppm)≤ 100Karl FischerEvery batch
Chloride content (ppm)≤ 10Ion chromatographyWeekly
Acidity (meq/kg)≤ 0.1TitrationEvery batch
Density (g/mL)0.890-0.894PycnometryEvery batch

Trace metal analysis employs inductively coupled plasma techniques to detect contamination from catalyst residues and processing equipment [7]. Specifications typically require total metal content below 5 ppm to ensure product stability and performance.

Hydrolytic stability testing evaluates product behavior under controlled moisture conditions [3]. Products must demonstrate stability ratings of level 7 (reacts slowly with moisture/water) to meet industrial specifications [3].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78-13-7

Wikipedia

Tetrakis(2-ethylbutyl) orthosilicate

General Manufacturing Information

Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester: ACTIVE

Dates

Last modified: 08-16-2023

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